molecular formula C9H9NO2 B1372665 (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 731811-50-0

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1372665
CAS No.: 731811-50-0
M. Wt: 163.17 g/mol
InChI Key: RMVMPLYFCJXMCQ-JGVFFNPUSA-N
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Description

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the use of a cyclopropanation reagent, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable cyclopropanation techniques using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of a radical initiator.

Major Products

    Oxidation: Formation of pyridine-3-carboxylic acid or pyridine-3-ketone derivatives.

    Reduction: Formation of (1R,2R)-2-(pyridin-3-yl)cyclopropanol.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.

    (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid: Another positional isomer with the pyridine ring at the 4-position.

    3-(pyridin-2-yl)coumarins: Compounds with a pyridine ring fused to a coumarin structure, exhibiting different biological activities.

Uniqueness

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific chiral configuration and the position of the pyridine ring, which influence its reactivity and interaction with biological targets. This distinct structure allows for selective binding and activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMPLYFCJXMCQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731811-50-0
Record name rac-(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid

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